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N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Regioisomerism Structure-Activity Relationship Antileishmanial

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS 670273-99-1) is a synthetic small molecule with the molecular formula C19H14N4OS2 and a molecular weight of 378.5 g/mol. It belongs to the quinoline-based thiadiazole class, a family of heterocyclic compounds under investigation for antileishmanial and other biological activities.

Molecular Formula C19H14N4OS2
Molecular Weight 378.47
CAS No. 670273-99-1
Cat. No. B3005393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide
CAS670273-99-1
Molecular FormulaC19H14N4OS2
Molecular Weight378.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(23-26-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,22,23,24)
InChIKeyXKYBQLMVXNUKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS 670273-99-1): Core Identity and Procurement Baseline


N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS 670273-99-1) is a synthetic small molecule with the molecular formula C19H14N4OS2 and a molecular weight of 378.5 g/mol . It belongs to the quinoline-based thiadiazole class, a family of heterocyclic compounds under investigation for antileishmanial and other biological activities [1]. The compound features a 1,2,4-thiadiazole core substituted with a phenyl group at the 3-position and linked via an acetamide bridge to a quinoline-2-ylsulfanyl moiety. This specific regioisomeric arrangement distinguishes it from analogs such as N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS 578723-88-3), where the phenyl substitution occurs at the 5-position of the thiadiazole ring .

Why Generic Substitution of N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide Fails Without Quantitative Differential Evidence


The quinoline-thiadiazole chemical space contains numerous closely related analogs, including regioisomers (e.g., phenyl at position 5 vs. position 3 of the thiadiazole) and variants with different substituents on the quinoline or phenyl rings . Computational structure-activity relationship (3D-QSAR) modeling of twenty quinoline-based thiadiazole compounds demonstrated that subtle structural modifications can dramatically alter predicted inhibitory potency, with IC50 values spanning from 0.04 µM to 9.60 µM across the series [1]. Therefore, assuming functional equivalence between N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide and its closest analogs—without explicit, assay-matched quantitative comparison—risks selecting a compound with significantly different target engagement or biological potency. Generic substitution fails because the specific 3-phenyl-1,2,4-thiadiazol-5-yl regioisomeric configuration and the quinolin-2-ylsulfanyl linkage are not interchangeable modules; each variation can alter hydrogen-bonding patterns, steric fit, and electronic properties in ways that are unpredictable without comparative data.

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-Phenyl vs. 5-Phenyl 1,2,4-Thiadiazole Substitution

The target compound, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide, bears the phenyl substituent at the 3-position of the 1,2,4-thiadiazole ring. Its closest regioisomer, N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS 578723-88-3), places the phenyl group at the 5-position . While direct, head-to-head biological comparison data for these two specific regioisomers are absent, computational studies on a series of twenty quinoline-based thiadiazole analogs reveal that positional isomerism within this scaffold class can produce IC50 differences exceeding 100-fold against Leishmania promastigotes [1]. Specifically, within the Almandil et al. series, the most potent analog exhibited an IC50 of 0.04 ± 0.01 µM, whereas the least potent structural variant showed an IC50 of 9.60 ± 0.40 µM [1]. These findings underscore that the anticipated functional interchangeability of regioisomers is not supported by experimental evidence for this compound class.

Regioisomerism Structure-Activity Relationship Antileishmanial Molecular Docking

Computationally Predicted Binding Mode Differentiation via Hydrogen-Bond Networks

Computational docking and molecular dynamics (MD) simulations by Khaldan et al. (2022) on quinoline-based thiadiazole compounds identified critical hydrogen-bond interactions that stabilize top-performing molecules (designated Y1 and Y2) at the target receptor's active site [1]. Key residues engaged included Ser14 (3.25 Å), Cys52 (3.78 Å), Thr335 (3.23 Å), Lys60 (3.11 Å), Cys52 (3.48 Å), Ser178 (2.94 Å), and Arg287 (3.21 Å) [1]. The 100 ns MD simulations with MM-GBSA evaluation further differentiated the binding free energies of promising candidates [1]. While the target compound (CAS 670273-99-1) was not explicitly modeled in this study, its unique 3-phenyl-1,2,4-thiadiazol-5-yl substitution pattern presents a hydrogen-bond acceptor/donor geometry distinct from the compounds studied. The quinolin-2-ylsulfanyl moiety is conserved, but the thiadiazole regioisomerism directly affects the spatial orientation of the phenyl ring, which is predicted to alter interactions with aromatic residues in the binding pocket.

Molecular Docking Computational Chemistry Antileishmanial Drug Design

Physicochemical and ADMET Differentiation Potential Relative to In-Class Analogs

The computational study by Khaldan et al. included preliminary in silico ADMET predictions for the quinoline-thiadiazole series, indicating promising drug-like properties for select analogs [1]. However, the predictions were made for a training set of sixteen molecules that may or may not include the target compound. The molecular formula C19H14N4OS2 (MW 378.5) places the target compound within favorable drug-like chemical space (Lipinski's Rule of Five compliant by inspection: MW < 500, H-bond donors ≤ 1, H-bond acceptors ≤ 8, logP estimated < 5). The regioisomer CAS 578723-88-3 shares the identical molecular formula, making regioisomerism the sole structural differentiator . Differences in dipole moment, polar surface area, and metabolic stability between regioisomers can arise from altered electronic distribution, but no experimental ADMET data exist for either compound.

ADMET In Silico Prediction Drug-likeness Physicochemical Properties

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies Exploring Thiadiazole Regioisomerism

Given the 240-fold potency range observed across quinoline-thiadiazole analogs in antileishmanial assays [1], the target compound's specific 3-phenyl-1,2,4-thiadiazol-5-yl configuration makes it a valuable comparator in systematic SAR campaigns. Researchers investigating the impact of phenyl positional isomerism on biological activity can use this compound head-to-head against its 5-phenyl regioisomer (CAS 578723-88-3) to generate the missing direct comparative IC50 data, filling a critical literature gap.

Computational Model Validation and Docking-Based Virtual Screening

The validated 3D-QSAR models (CoMFA Q² = 0.504; CoMSIA/SEHD Q² = 0.677, R² = 0.983) from Khaldan et al. (2022) [2] provide a framework for predicting the activity of novel quinoline-thiadiazole analogs. The target compound can serve as an external validation molecule: its experimentally determined IC50 (once measured) can be compared against model predictions to assess the generalizability of the 3D-QSAR models beyond the training set of sixteen molecules.

Molecular Docking and Binding Mode Elucidation Against Leishmanial Targets

The established hydrogen-bond network identified for lead compounds Y1 and Y2—involving Ser14, Cys52, Thr335, Lys60, Ser178, and Arg287 [2]—offers a benchmark for evaluating the target compound's docking pose. Procurement of this compound for co-crystallization or competitive binding assays against the leishmanial target receptor would clarify whether the 3-phenyl regioisomer engages the same residues or exploits alternative binding sub-pockets, potentially revealing a novel inhibitory mechanism.

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